molecular formula C9H14O4 B1346811 Pinic acid CAS No. 473-73-4

Pinic acid

Cat. No.: B1346811
CAS No.: 473-73-4
M. Wt: 186.20 g/mol
InChI Key: LEVONNIFUFSRKZ-WDSKDSINSA-N
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Description

Contextualization within Biogenic Volatile Organic Compound (BVOC) Oxidation

Biogenic volatile organic compounds (BVOCs), emitted in large quantities by terrestrial vegetation, undergo oxidation in the atmosphere through reactions with oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). copernicus.orgscielo.br These reactions transform the relatively volatile BVOCs into less volatile, more oxygenated compounds. Pinic acid is one such oxygenated product, primarily formed from the atmospheric oxidation of monoterpenes, with α-pinene being a major precursor. rsc.orgcopernicus.orgresearchgate.netresearchgate.netacs.org The oxidation of α-pinene by ozone and OH radicals leads to the formation of various products, including pinonic acid and pinic acid. researchgate.netnih.govpnas.org Studies have shown that pinic acid can be formed through the reaction of a C9H13O5• radical with RO2/HO2 radicals during α-pinene ozonolysis. pnas.org While α-pinene is a significant precursor, pinic acid and pinonic acid have also been detected in chamber experiments involving the oxidation of β-pinene and other monoterpenes. researchgate.net The formation of these oxidized compounds, which contain polar functional groups, leads to a decrease in their vapor pressures, promoting their condensation onto atmospheric particles. researchgate.net

Significance as a Key Atmospheric Oxidation Product

Pinic acid holds significance as a key atmospheric oxidation product due to its low vapor pressure, which facilitates its partitioning into the particle phase and contributes to the formation of secondary organic aerosols (SOA). researchgate.netresearchgate.net SOA formation is a critical process in the atmosphere, impacting climate by influencing cloud formation and scattering solar radiation. scielo.brresearchgate.netattoproject.org Pinic acid, along with other oxidation products like cis-pinonic acid, has been identified as a primary component of newly formed particles (3-5 nm in diameter) resulting from the oxidation of terpenes in organic vapors released from forest canopies. nih.gov Its presence in atmospheric particulate matter collected in various environments, including forests and coastal-rural sites, underscores its widespread occurrence as a secondary organic compound. scielo.brresearchgate.net The concentration of pinic acid in atmospheric fine particles can reach several hundred ng m-3. researchgate.net Its relatively low volatility compared to some other first-generation products like pinonaldehyde and nopinone (B1589484) further enhances its tendency to reside in the particle phase. mdpi.com Research indicates that pinic acid is expected to partition significantly into the aqueous phase of clouds and deliquescent particles due to its water solubility. rsc.orgacs.org Furthermore, studies on the chiral forms of pinic acid, which are formed from chiral precursors like α-pinene, suggest that the chiral information is transferred during SOA formation, providing insights into biogenic emission sources. attoproject.orgcopernicus.org

Overview of Research Trajectories on Pinic Acid

Research on pinic acid has followed several trajectories aimed at understanding its atmospheric behavior and impact. Early studies focused on identifying pinic acid as an oxidation product of pinene in laboratory settings. rsc.org Subsequent research utilized smog chambers and field campaigns to investigate its formation pathways, yields, and presence in atmospheric aerosols. scielo.brresearchgate.netresearchgate.netau.dk Studies have explored the kinetics and mechanisms of pinic acid formation from the oxidation of α-pinene by different oxidants (O3, OH, NO3). researchgate.netpnas.org The partitioning of pinic acid between the gas and particle phases and its contribution to SOA mass have been key areas of investigation. researchgate.netresearchgate.netmdpi.com More recent research has delved into the aqueous-phase processing of pinic acid, examining its reactions with OH radicals in atmospheric waters and the formation of subsequent oxidation products like norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). rsc.orgacs.org The influence of factors like pH and temperature on these aqueous-phase reactions has also been studied. rsc.orgacs.org The chirality of pinic acid and the preservation of chiral ratios from its precursors in atmospheric particles represent another avenue of research, offering insights into source attribution. attoproject.orgcopernicus.org Additionally, studies have investigated the seasonal and diurnal variations of pinic acid concentrations in atmospheric aerosols, linking them to factors like temperature, solar radiation, and precursor emissions. researchgate.netcore.ac.ukcopernicus.org The role of pinic acid in the early growth of freshly nucleated particles has also been explored, highlighting the importance of its dicarboxylic acid structure. copernicus.org

Data Tables:

Table 1: Illustrative Atmospheric Concentrations of Pinic Acid

LocationEnvironment TypePM Size FractionConcentration Range (ng m⁻³)NotesSource
Sierra Nevada MountainsConifer ForestParticulate2- to 8-fold higher at nightDiurnal cycle observed researchgate.net
Mainz, GermanyCentral EuropePM31.51 (mean)Part of a one-year study core.ac.uk
Mainz, GermanyCentral EuropeTSP2.32 (mean)Part of a one-year study core.ac.uk
ATTO (Amazon)RainforestPM2.50.027-0.113 (max)Varies with season and height copernicus.orgd-nb.info
SMEAR II (Finland)Boreal ForestPM16.7 (summer median)Compared to previous studies researchgate.net
High-altitude mountain siteMountainAerosol4-8 (seasonal range)Higher in spring/summer copernicus.org

Table 2: Reported Mass Fractions of Pinic Acid in α-Pinene SOA

PrecursorOxidant(s)ConditionsPinic Acid Mass Fraction (%)Other Major Products MentionedSource
α-pineneOH, NO3Day- and nighttime0.1–1.8Pinonic acid (1–4%), Norpinonic acid (0.05–1.1%), Terpenylic acid (0.1–1.1%), MBTCA (0.05–0.5%) copernicus.org

Detailed Research Findings:

Detailed research findings highlight the specific conditions and mechanisms of pinic acid formation and its subsequent atmospheric fate. For instance, studies using smog chambers have quantified the yields of pinic acid from α-pinene ozonolysis under different conditions, finding yields in the range of 0.3% to 3% depending on the α-pinene and ozone concentrations. au.dk The chiral analysis of pinic acid in atmospheric samples has revealed that the enantiomeric ratio observed in the product reflects that of the α-pinene precursor, suggesting a transfer of chiral information during oxidation and particle formation. attoproject.orgcopernicus.org This indicates that large-scale emission processes of the precursor primarily determine the chiral ratio of pinic acid in the atmosphere, with meteorological, chemical, or physicochemical processes playing a less significant role in altering this ratio. attoproject.orgcopernicus.orgd-nb.info Aqueous-phase oxidation studies have shown that pinic acid can be further oxidized by OH radicals to form products like norpinic acid and MBTCA, and the yields of these products are significantly influenced by pH, demonstrating the importance of solution acidity in atmospheric aqueous-phase chemistry. rsc.orgacs.org The temperature dependence of pinic acid concentration has also been investigated, with some studies suggesting a correlation linked to the temperature dependence of biogenic pinene emissions. core.ac.uk The dicarboxylic acid structure of pinic acid contributes to its low volatility and its ability to enhance the growth of freshly nucleated particles through strong interactions. copernicus.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

473-73-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

LEVONNIFUFSRKZ-WDSKDSINSA-N

SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C

Isomeric SMILES

CC1([C@@H](C[C@H]1C(=O)O)CC(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)O)CC(=O)O)C

Other CAS No.

28664-02-0

Pictograms

Corrosive

Origin of Product

United States

Atmospheric Formation Pathways

Precursor Compounds and Initial Oxidation Reactions

The atmospheric formation of pinic acid is predominantly initiated by the oxidation of specific monoterpenes. The structure and reactivity of these precursor compounds are key determinants of the subsequent chemical reactions that yield pinic acid.

Formation from α-Pinene Oxidation

The most significant precursor to atmospheric pinic acid is α-pinene, which is one of the most abundant monoterpenes in the troposphere. rsc.org The oxidation of α-pinene is a primary pathway to the formation of secondary organic aerosol (SOA), with pinic acid being a major product. rsc.orgpnas.org The initial step in this process involves the reaction of α-pinene with atmospheric oxidants, which breaks the double bond within the α-pinene molecule and leads to the formation of a variety of oxygenated products, including pinic acid.

The yield of pinic acid from α-pinene oxidation can be influenced by various environmental factors. For instance, lower temperatures tend to favor the partitioning of semi-volatile compounds like pinic acid into the particle phase, thereby enhancing its production in aerosols. pnas.org One study observed a 10% increase in the mass fraction of pinic acid when the reaction temperature was decreased from 25 °C to 12 °C. pnas.org

Minor Contributions from β-Pinene Oxidation

While α-pinene is the primary precursor, β-pinene also contributes to the formation of pinic acid in the atmosphere, albeit to a lesser extent. mdpi.compnas.org The oxidation of β-pinene can lead to the formation of norpinic acid, which has been identified as a component of β-pinene SOA. mdpi.com Although less dominant than the α-pinene pathway, the oxidation of β-pinene represents an additional source of pinic acid and related compounds in the atmosphere.

Gas-Phase Oxidation Mechanisms

The transformation of α-pinene and, to a lesser extent, β-pinene into pinic acid occurs through several complex gas-phase oxidation mechanisms. The specific pathway is dependent on the primary atmospheric oxidant involved, with ozonolysis, hydroxyl radical (OH) initiated reactions, and nitrate (B79036) radical (NO3) initiated reactions being the most important.

Ozonolysis Pathways

The reaction of α-pinene with ozone (O3) is a key process in the formation of SOA and pinic acid. rsc.org This reaction proceeds through the formation of a primary ozonide, which then rapidly decomposes to form a Criegee intermediate (CI). rsc.org The subsequent reactions of the Criegee intermediate are crucial in determining the final product distribution. It has been shown that pinic acid is generated predominantly through the decomposition of a specific Criegee intermediate (CI2). rsc.org

The ozonolysis of α-pinene can produce a range of multifunctional oxygenated species, with acidic compounds being prominent. rsc.org Studies have confirmed that pinic acid is a significant product of α-pinene ozonolysis and may play a role in the initial stages of aerosol nucleation. rsc.orgsci-hub.se

PrecursorOxidantKey IntermediateMolar Yield of Pinic Acid (%)Reference
α-pineneO3Criegee Intermediate (CI2)1-3% (at 1000 ppbv α-pinene) sci-hub.se
α-pineneO3Criegee Intermediate (CI2)0.3-0.5% (at 100 ppbv α-pinene) sci-hub.se

Hydroxyl Radical (OH) Initiated Reactions

During the daytime, the hydroxyl radical (OH) is a major atmospheric oxidant that initiates the degradation of α-pinene. The reaction of OH with α-pinene can proceed via two main pathways: OH addition to the double bond and hydrogen abstraction. The addition of OH to the endocyclic double bond is the predominant pathway. semanticscholar.org This initial reaction leads to the formation of β-hydroxy alkyl radicals, which then react with molecular oxygen to produce hydroxy peroxy radicals. semanticscholar.org

Subsequent reactions of these peroxy radicals, particularly under low-NOx conditions, can lead to the formation of a variety of products, including pinonaldehyde. semanticscholar.orgcopernicus.org The further oxidation of these first-generation products, such as pinonaldehyde, by OH radicals can then produce carboxylic acids like pinic acid. copernicus.orgacs.org The aqueous-phase oxidation of α-pinene SOA by OH radicals has also been shown to be an important process, leading to the transformation of early-stage products like cis-pinonic acid and cis-pinic acid. nih.govnih.gov

PrecursorOxidantKey First-Generation ProductSubsequent ReactionReference
α-pineneOHPinonaldehydeOH oxidation copernicus.orgacs.org
α-pinene SOAOH (aqueous phase)cis-Pinonic acid, cis-Pinic acidOH oxidation nih.govnih.gov

Nitrate Radical (NO3) Initiated Reactions

During nighttime, in the absence of sunlight, the nitrate radical (NO3) becomes a significant oxidant for biogenic volatile organic compounds like α-pinene. The reaction of NO3 with α-pinene is an important sink for both compounds in regions with mixed biogenic and anthropogenic emissions. copernicus.org This reaction leads to the formation of nitrooxy peroxy radicals (nRO2). copernicus.org

The fate of these nRO2 radicals determines the subsequent products. While some pathways can lead to the formation of organic nitrates, others can contribute to SOA formation. copernicus.orgnih.gov Although some earlier studies reported low SOA yields from this reaction, more recent research has shown that under atmospherically relevant conditions, the α-pinene + NO3 reaction can be a significant source of SOA. copernicus.orgcopernicus.org The formation of pinic acid has been observed in studies of the NO3-initiated oxidation of α-pinene. nih.gov

PrecursorOxidantKey IntermediateSignificanceReference
α-pineneNO3Nitrooxy peroxy radical (nRO2)Important nighttime sink for α-pinene and NO3 copernicus.org
α-pineneNO3Nitrooxy peroxy radical (nRO2)Can be a significant source of SOA copernicus.orgcopernicus.org

Multi-generational Oxidation and Intermediate Products

Pinic acid is a significant product of the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound (BVOC). Its formation involves complex, multi-generational oxidation processes, where initial oxidation products are further oxidized to yield a variety of more functionalized molecules. This section details the pathways involving the oxidation of pinonic acid and the crucial role of highly oxygenated molecules (HOMs) and peroxy radicals.

Formation from Pinonic Acid Oxidation

Pinonic acid, a primary oxidation product of α-pinene, can undergo further oxidation to form pinic acid. copernicus.orgresearchgate.net The hydroxyl radical (OH) is a key oxidant in this gas-phase transformation. copernicus.org The process is initiated by the abstraction of a hydrogen atom from the pinonic acid molecule by an OH radical, leading to the formation of different alkyl radicals. researchgate.net Subsequent reactions of these radicals contribute to the formation of various products, including pinic acid.

While both pinonic acid and pinic acid are considered first-generation products of α-pinene oxidation, studies show that the concentration of pinic acid in aerosols can remain nearly constant or even increase during OH exposure, while pinonic acid concentrations may change, suggesting ongoing formation pathways. researchgate.net The aqueous-phase photo-oxidation of pinic acid itself leads to further degradation and the formation of other compounds like norpinic acid (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), highlighting the continuous nature of atmospheric aging processes. rsc.orgrsc.org

PrecursorPrimary ProductKey OxidantFormation Phase
α-pinenePinonic AcidO₃, OH, NO₃Gas Phase
Pinonic AcidPinic AcidOHGas Phase

Role of Highly Oxygenated Molecules (HOMs) and Peroxy Radicals

The formation of pinic acid is intricately linked to the chemistry of peroxy radicals (RO₂) and the subsequent formation of highly oxygenated organic molecules (HOMs). copernicus.orgcopernicus.org During the ozonolysis of α-pinene, peroxy radicals are key intermediates. nih.govresearchgate.net These radicals can undergo autoxidation, a process of intramolecular hydrogen shifts followed by O₂ addition, leading to the rapid formation of HOMs. copernicus.orgcopernicus.orgnih.gov

Acylperoxy radicals (a type of RO₂) are particularly important in this process. copernicus.orgresearchgate.netcopernicus.org An acetylperoxy radical with the formula C₉H₁₃O₅• can react with other peroxy radicals (RO₂/HO₂) to yield pinic acid. nih.gov The formation pathways of these acyl RO₂ species are dependent on their oxygenation level. copernicus.org Less oxygenated acyl RO₂ radicals can be derived from the cleavage of alkoxy radicals, while highly oxygenated ones are mainly formed through the autoxidation of RO₂ containing aldehyde groups. copernicus.org

HOMs, which are characterized by a high oxygen-to-carbon ratio (O:C > 0.7), are crucial for the formation and growth of secondary organic aerosols (SOA). pnas.orgnih.gov While HOMs themselves are extremely low-volatility compounds, their chemical transformations after partitioning into the particle phase are significant. pnas.org The reactions involving peroxy radicals not only lead to the formation of monomeric products like pinic acid but also contribute to the formation of dimeric products. copernicus.org

Radical IntermediateReaction PartnerProduct
C₉H₁₃O₅• (Acetylperoxy radical)RO₂/HO₂Pinic Acid
RO₂ (Peroxy radical)AutoxidationMore oxidized RO₂ (HOM precursor)
RO₂ (Peroxy radical)RO₂, HO₂, NOClosed-shell monomers and dimers

Particle-Phase Formation Mechanisms

Continuous Growth after Precursor Consumption

Observations from chamber experiments have shown a continuous increase in the concentration of pinic acid even after more than 99% of the precursor, α-pinene, has been consumed. nih.gov This phenomenon strongly indicates the presence of an additional, particle-phase production pathway. nih.gov Gas-phase production coupled with gas-particle partitioning alone cannot fully account for the observed behavior of pinic acid, which can constitute up to approximately 23% of the total α-pinene SOA mass. nih.gov This sustained growth suggests that semi-volatile or low-volatility compounds already present in the particle phase undergo further reactions to form pinic acid. nih.govacs.org

Contribution from Diacyl Peroxide Decomposition

A significant particle-phase mechanism proposed for the formation of pinic acid and other products involves the decomposition of diacyl peroxides. researchgate.netnih.gov In the gas phase, the self-recombination of two acetylperoxy radicals (C₉H₁₃O₅•) can produce a covalently bound diacyl peroxide. researchgate.netnih.gov These diacyl peroxides have low volatility and can partition into the aerosol phase. nih.gov

Role in Atmospheric Secondary Organic Aerosol Soa Formation

Contribution to SOA Mass and Growth

Pinic acid is a major monomeric product of α-pinene ozonolysis and photo-oxidation, accounting for a substantial fraction of the total α-pinene SOA mass. nih.govnih.govresearchgate.net Studies have shown that pinic acid can contribute approximately 0.1–1.8% of the mass fraction of α-pinene SOA. copernicus.orgcopernicus.org Along with other compounds like oxopinonic acid, hydroxyl-pinonic acid, terpenylic acid, and pinalic acid, pinic acid can account for a significant portion (58-72%) of the mass of α-pinene SOA. researchgate.netresearchgate.net

Furthermore, evidence suggests that pinic acid's concentration can continue to increase in the particle phase even after the precursor α-pinene is largely consumed, indicating potential additional particle-phase production pathways. nih.govpnas.orgpnas.org Pinic acid is also believed to undergo further reactions within the particle phase, such as oligomerization, contributing to the formation of higher molecular weight compounds (dimers) which are effectively retained in the aerosol phase due to their extremely low vapor pressure. researchgate.netcopernicus.orgcopernicus.orgnih.gov

Gas-Particle Partitioning Dynamics

Pinic acid exists in both the gas and particle phases in the atmosphere. acs.org Its partitioning between these phases is a crucial factor influencing its contribution to SOA. The gas-particle partitioning of organic acids, including pinic acid, is not yet fully characterized, despite their importance. tandfonline.com

Influence of Volatility on Condensation

The volatility of pinic acid significantly influences its condensation onto atmospheric particles. As a dicarboxylic acid, pinic acid is estimated to possess a relatively low vapor pressure compared to some other oxidation products, which favors its partitioning to the particle phase. au.dkcnr.it While classified as semi-volatile or having intermediate volatility by some studies, its vapor pressure is considerably lower than more volatile compounds like pinonaldehyde. acs.orgmdpi.comcopernicus.org This lower volatility drives its condensation, contributing to SOA mass. mdpi.com Temperature and relative humidity can influence the partitioning of semi-volatile compounds like pinic acid. copernicus.orgcopernicus.org

Pinic acid's saturation mass concentration (C*) has been estimated, with values ranging between 0.9–23 µg m⁻³ for temperatures between 290–310 K. mdpi.com Another study reported a saturation mass concentration of 5.2 µg/m³ acs.org. The enthalpy of sublimation for pinic acid has been reported as 83 ± 5 kJ mol⁻¹. acs.org

Effective Vapor-Particle Accommodation Coefficient

The effective vapor-particle accommodation coefficient (αp,i) is a parameter that represents the efficiency of gas-phase molecules transferring to and being incorporated into the particle phase. pnas.orgpnas.org For pinic acid, the optimal vapor-particle accommodation coefficient determined in modeling studies to match observed particle-phase concentrations was found to be 0.01. caltech.edu This value is lower than that determined for other compounds, suggesting that the uptake of pinic acid vapor onto particles might not be instantaneous and could be influenced by factors beyond simple gas-particle collision. pnas.orgpnas.orgcaltech.edu

Aqueous Secondary Organic Aerosol (aqSOA) Formation

Atmospheric aqueous phases, such as cloud and fog droplets and aerosol liquid water, serve as important media for chemical reactions that contribute to SOA formation, known as aqueous secondary organic aerosol (aqSOA) formation. researchgate.netrsc.orgresearchgate.netacs.orgrsc.org

Role as a Water-Soluble Precursor in Cloudwater Processing

Pinic acid is considered a relevant precursor for aqSOA formation because it is an oxygenated compound and is expected to be sufficiently water-soluble to undergo processing in cloudwater. researchgate.netrsc.orgresearchgate.netrsc.org Studies have shown that pinic acid is among the most water-soluble of the key α-pinene SOA oxidation products. researchgate.net When cloudwater is present, pinic acid and other water-soluble organic acids from α-pinene can be present in the aqueous phase. researchgate.net Cloudwater processing can lead to the decay of these organic acids and the further formation of SOA. researchgate.netrsc.org Water-soluble intermediate volatility organic compounds (IVOCs), including pinic acid, produced from gas-phase oxidation of monoterpenes, can be important aqueous-phase SOA precursors in environments rich in biogenic emissions. copernicus.org

Aqueous-Phase Photo-oxidation Mechanisms

Pinic acid can undergo photo-oxidation in the aqueous phase, contributing to aqSOA formation. researchgate.netrsc.orgrsc.org The mechanism of its aqueous-phase photo-oxidation, particularly initiated by hydroxyl (OH) radicals, has been investigated. researchgate.netrsc.orgrsc.org This process can lead to the formation of important α-pinene SOA tracers, such as norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). researchgate.netrsc.orgrsc.org

Research has shown that the pH of the aqueous solution significantly impacts the yields of these oxidation products. researchgate.netrsc.orgrsc.org For example, the yields of norpinic acid and MBTCA were observed to be drastically different under acidic (pH 2) and basic (pH 8) conditions. At pH 2, the yields of norpinic acid and MBTCA were 3.4% and 2.6%, respectively, while at pH 8, they increased to 10% and 5.0%. researchgate.netrsc.orgrsc.org These differences are likely attributable to a charge transfer reaction pathway that is unique to the aqueous phase and occurs more readily at higher pH when the carboxylic acid is deprotonated. researchgate.netrsc.orgrsc.org This demonstrates that solution pH can alter the photochemical mechanisms of organic acids like pinic acid in atmospheric aqueous phases. researchgate.netrsc.org

Impact on Atmospheric Climate and Air Quality Models

The formation and properties of pinic acid have implications for atmospheric climate and air quality models. As a significant component of SOA, pinic acid contributes to the total atmospheric particulate matter burden. copernicus.orgpnas.orgresearchgate.net Organic aerosols can influence Earth's climate by affecting cloud formation and by absorbing or reflecting solar radiation. pnnl.govresearchgate.netcore.ac.uk They are also linked to adverse health effects. pnnl.gov

Studies have shown that incorporating the molecular-level insights into how compounds like pinic acid form clusters with various atmospheric solvents can improve the accuracy of models simulating the effect of organic aerosols on climate and air quality. pnnl.gov Pinic acid is used as a tracer in atmospheric models to estimate SOA formation from monoterpenes. nih.gov However, using constant tracer-to-SOA ratios derived from chamber experiments may lead to significant errors in these estimations, as daily ratios can vary considerably. nih.gov

The presence and concentration of pinic acid in aerosols can also provide information about the sources of biogenic emissions. copernicus.orgcnr.itattoproject.org For instance, studies in the Amazon rainforest have shown that the chiral ratio of pinic acid enantiomers in the particle phase reflects the chiral ratio of the alpha-pinene (B124742) precursor, suggesting that large-scale emission processes primarily determine this ratio. copernicus.orgcnr.itattoproject.org This indicates that pinic acid can serve as a tracer for interpreting biogenic emission sources. attoproject.org

Research on the physicochemical properties of pinic acid, such as its water solubility and vapor pressure, is essential for improving the representation of SOA formation and partitioning in atmospheric models. acs.orgrsc.orgacs.org Pinic acid is more water-soluble compared to some other alpha-pinene oxidation products like pinonic acid, which influences its behavior in the aqueous phase and its potential to contribute to aqueous SOA formation. acs.orgrsc.org

Modeling efforts are continuously being refined to better account for the complex formation pathways and properties of SOA components like pinic acid to reduce uncertainties in predicting their impact on climate and air quality. researchgate.netnih.gov

Data Table: Selected Physicochemical Properties of Pinic Acid and Related Compounds

CompoundMolecular FormulaPubChem CIDEstimated Vapor Pressure (atm)Water Solubility
Pinic acidC9H14O410131~6 × 10-10 pnas.orgHigh acs.orgrsc.org
Pinonic acidC10H16O310130~1 × 10-7 pnas.orgModerate acs.org
Norpinic acidC8H12O4123143276.2–21 μg m−3 (290–310 K) mdpi.comModerate acs.org
Norpinonic acidC9H14O3--Moderate acs.org

Note: Vapor pressure values can vary depending on temperature and methodology.

Data Table: Molar Yields of Oxidation Products from Pinic Acid Aqueous-Phase OH-Oxidation

ProductpH 2Basic pH
Norpinic acid (NPA)3.4%10%
3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)2.6%5.0%

Source: Adapted from Vejdani Amorim et al., 2021. rsc.org

Atmospheric Transformation and Degradation

Gas-Phase Degradation Pathways

While pinic acid primarily resides in the particle phase due to its low volatility, a fraction can exist in the gas phase and undergo degradation initiated by reactive species such as the hydroxyl radical (OH). copernicus.orgacs.org

The hydroxyl radical (OH) plays a crucial role in initiating the degradation of organic compounds in the atmosphere, including pinic acid. Studies investigating the aqueous-phase OH-oxidation of pinic acid have shown the formation of important α-pinene SOA tracers, such as norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). rsc.orgrsc.org The yields of these products can be significantly influenced by the pH of the aqueous phase, with higher yields observed under basic conditions compared to acidic conditions. rsc.orgrsc.org

Atmospheric oxidation of terpenes, the precursors to pinic acid, is known to produce smaller organic acids like formaldehyde (B43269) and formic acid in the gas phase. nih.gov While the direct formation of these specific smaller organic acids from the gas-phase degradation of pinic acid itself is not extensively detailed in the provided literature, the OH-initiated oxidation processes can lead to fragmentation of the carbon backbone, potentially yielding smaller, more volatile organic molecules.

Particle-Phase Degradation Processes

Pinic acid readily partitions into the particle phase, where it can undergo further reactions, contributing to the aging of SOA. copernicus.orgacs.org

Norpinic acid is recognized as a potential tracer for aged α-pinene-derived SOA, and its formation can occur through the degradation of pinic acid within the particle phase. mdpi.comresearchgate.netpublish.csiro.au However, it is also suggested that norpinic acid can be formed directly during the ozonolysis of α-pinene. mdpi.comresearchgate.net

3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) is another important tracer compound indicative of aged terpene SOA. rsc.orgrsc.orgmdpi.compublish.csiro.aunih.govcopernicus.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net While MBTCA can be formed via the gas-phase oxidation of pinonic acid (a precursor to pinic acid) initiated by OH radicals copernicus.orgresearchgate.netresearchgate.net, recent research indicates that it can also be formed through the aqueous-phase oxidation of pinic acid. rsc.orgrsc.orgresearchgate.net The ratio of pinic acid and pinonic acid to MBTCA can be used as an indicator of the aging degree of SOA. researchgate.net

Research findings highlight the influence of pH on the formation yields of norpinic acid and MBTCA from the aqueous-phase OH-oxidation of pinic acid:

ProductpH 2 Yield (%)pH 8 Yield (%)
Norpinic Acid3.410.0
MBTCA2.65.0
Data derived from Amorim et al. (2021) rsc.orgrsc.org

Peroxypinic acids, which can be present in SOA formed from α-pinene ozonolysis, undergo degradation within the aerosol phase. copernicus.orgresearchgate.netresearchgate.netcopernicus.org Studies have shown that monoperoxypinic acid can degrade relatively quickly on filters, with approximately 60% loss observed within the first 5 hours. copernicus.orgresearchgate.netresearchgate.net This rapid degradation suggests that traditional off-line analysis methods with delayed processing may underestimate the actual concentrations of peroxy compounds in ambient particles. copernicus.orgresearchgate.netresearchgate.net The degradation kinetics of peroxy acids, such as peracetic acid, are known to be dependent on factors like temperature and pH, suggesting that similar dependencies may exist for peroxypinic acids within atmospheric aerosols. copernicus.orgresearchgate.netcopernicus.org

Influence of Environmental Conditions on Degradation

The degradation of pinic acid in the atmosphere is a complex process affected by the surrounding environmental conditions. These conditions dictate the reaction pathways and rates, ultimately influencing the persistence and transformation products of pinic acid in both the gas and particle phases.

Atmospheric aqueous phases, such as cloud droplets, fog, and aerosol liquid water, serve as important media for the processing of water-soluble organic acids like pinic acid. rsc.orgrsc.orgresearchgate.net The acidity, or pH, of these aqueous phases significantly impacts the reaction kinetics and mechanisms of pinic acid oxidation. rsc.orgrsc.orgacs.org

Studies have shown that the aqueous-phase oxidation of pinic acid by hydroxyl (OH) radicals is dependent on pH. acs.orgacs.org Specifically, the reactivity of organic acids with OH radicals can be higher at more alkaline pH values (e.g., pH 10) compared to acidic conditions (e.g., pH 2). acs.org This pH dependence is attributed to the different forms of the organic acid present in solution – the protonated and deprotonated species – which exhibit different reactivities towards OH radicals. rsc.orgacs.org For pinic acid, which has carboxylic acid groups, its speciation is sensitive to pH, with deprotonation occurring as pH increases.

Research investigating the photo-oxidation of pinic acid in the aqueous phase under acidic (pH 2) and basic (pH 8) conditions revealed drastically different yields of oxidation products. rsc.orgrsc.orgresearchgate.net For instance, the molar yields of norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), key oxidation products, were observed to be notably higher under basic conditions (pH 8) compared to acidic conditions (pH 2). rsc.orgrsc.orgresearchgate.net This difference is likely due to a charge transfer reaction pathway that is more significant for the deprotonated form of pinic acid prevalent at higher pH. rsc.orgrsc.org These findings highlight that the variable pH of atmospheric aqueous phases can significantly alter the photochemical mechanisms and product distributions of organic acids. rsc.orgrsc.org

Temperature plays a crucial role in the evolution of pinic acid in the particle phase, primarily by influencing its partitioning between the gas and particle phases and affecting reaction rates. Pinic acid has a relatively low vapor pressure due to its two carboxyl functional groups, which favors its partitioning into the particle phase. acs.orgcnr.it

Studies examining the gas-to-particle partitioning of organic acids, including pinic acid, have shown that temperature affects this distribution. acs.org Higher temperatures generally lead to increased volatilization of semi-volatile compounds from the particle phase into the gas phase. However, for compounds like pinic acid with lower volatility, a larger fraction is expected to remain in the particle phase compared to more volatile species like pinonic acid, particularly at typical atmospheric temperatures. acs.org

The thermal properties of pinic acid, such as its melting temperature (364.32 K for cis-pinic acid), also influence its phase within atmospheric particles. researchgate.net While pinic acid exists as a solid at typical atmospheric temperatures, its interactions within a complex organic aerosol matrix can be influenced by temperature.

Furthermore, temperature affects the rates of heterogeneous reactions occurring within or on the surface of particles containing pinic acid. While direct studies on the temperature dependence of pinic acid heterogeneous reactions were not extensively found, the general principle of increased reaction rates with increasing temperature applies to atmospheric chemical processes. The temperature dependence of the formation of pinic acid itself from pinene oxidation has been observed, with concentrations showing an Arrhenius-type correlation with inverse temperature, tentatively explained by the temperature dependence of biogenic pinene emissions. core.ac.uk

Relative humidity (RH) is another environmental factor that influences the atmospheric behavior of pinic acid, particularly its partitioning and reactivity within the particle phase. High RH can lead to the uptake of water by hygroscopic aerosol particles, forming an aqueous phase or increasing the liquid water content of existing particles. nih.govresearchgate.net

The presence of this aerosol liquid water can significantly impact the heterogeneous and multiphase reactions involving pinic acid. Increased RH has been shown to enhance the heterogeneous oxidation of secondary organic aerosol (SOA) by hydroxyl radicals, leading to greater particle mass loss. nih.govresearchgate.net This suggests that reactions involving organic compounds like pinic acid within or on the particle surface are facilitated by the presence of water.

While some studies on the ozonolysis of α-pinene, a precursor to pinic acid, have indicated that the reaction rate increases with increasing RH, suggesting water's involvement in the formation process, the direct impact of RH on the degradation rate of pinic acid itself in the particle phase is also significant. fudan.edu.cnnih.gov The increased liquid water content at high RH can provide a medium for aqueous-phase reactions to occur within the particle, potentially altering the degradation pathways and products of pinic acid.

Anthropogenic emissions, particularly nitrogen oxides (NOx, which consist primarily of NO and NO2), can influence the atmospheric aging and transformation of pinic acid. acs.orgwikipedia.orgepa.gov NOx plays a complex role in atmospheric chemistry, affecting the concentrations of key oxidants like ozone (O3) and hydroxyl radicals (OH). acs.orgwikipedia.orgepa.gov

Pinic acid is formed from the oxidation of α-pinene by oxidants such as ozone and OH radicals. core.ac.ukresearchgate.net The presence of NOx can influence the production of these oxidants and thus indirectly affect the formation of pinic acid. Under high-NOx conditions, the oxidation pathways of volatile organic compounds (VOCs) can differ compared to low-NOx conditions, potentially leading to different product distributions. caltech.edu

While pinic acid is primarily a product of oxidation, its subsequent aging in the atmosphere can also be influenced by NOx. NOx is involved in the formation of nitrate (B79036) radicals (NO3), which are important oxidants during nighttime. acs.orgwikipedia.org Reactions with NO3 radicals could potentially contribute to the degradation of pinic acid or its co-constituents in SOA.

Chirality and Stereochemistry in Atmospheric Research

Enantiomeric Forms and Atmospheric Abundance

Pinic acid, as an oxidation product of α-pinene, inherits the chiral properties of its precursor. α-Pinene exists as two enantiomers, (+)-α-pinene and (−)-α-pinene. nih.gov Atmospheric oxidation of these precursors yields corresponding enantiomeric forms of pinic acid. nih.gov Studies have shown that these enantiomeric forms of pinic acid are present in atmospheric particles, and their relative abundance, expressed as a chiral ratio, is not always equal. nih.govnih.govuni.lunih.gov

Atmospheric concentrations of pinic acid enantiomers vary depending on location and environmental conditions. Measurements in different forested areas, such as boreal forests and the Amazon rainforest, have reported particulate pinic acid concentrations ranging from picograms to nanograms per cubic meter. nih.govchem960.comchemspider.com For instance, studies at the Amazon Tall Tower Observatory (ATTO) have shown varying concentrations of the two pinic acid enantiomers (often denoted as E1 and E2), with the enantiomer derived from (−)-α-pinene oxidation frequently dominating. nih.govuni.lunih.gov

Spatial and Temporal Variations in Chiral Ratios

The chiral ratio of pinic acid enantiomers in the atmosphere exhibits notable spatial and temporal variations. nih.govnih.govuni.lunih.gov These variations provide valuable clues about the dynamic processes influencing atmospheric composition.

Research conducted at sites like the ATTO in the Amazon rainforest has revealed distinct height gradients in the chiral ratio of pinic acid enantiomers above the forest canopy. nih.govuni.lunih.govfishersci.canorman-network.comuni.lu Similar vertical trends have been observed for the gas-phase precursor α-pinene, although the gradient for pinic acid in the particle phase is typically less pronounced. nih.govuni.lufishersci.ca Measurements indicate that the relative abundance of the enantiomer originating from (−)-α-pinene oxidation tends to increase with increasing altitude above the canopy. nih.govuni.lu This vertical variation in chiral ratios can be influenced by factors such as differing atmospheric lifetimes of the precursor and product, as well as variations in emission sources at different heights. uni.lunih.gov

Measurement Height (m) Dry Season 2018 Chiral Ratio (E2/E1) Wet Season 2019 Chiral Ratio (E2/E1) Dry Season 2019 Chiral Ratio (E2/E1)
Ground (0) - - 4.2 ± 0.1
80 4.6 ± 0.1 5.2 ± 0.2 4.5 ± 0.1
150 - - 4.9 ± 0.1
320 4.9 ± 0.1 5.8 ± 0.1 5.30 ± 0.09

Note: Data extracted from research findings on pinic acid enantiomer ratios at different heights above the Amazon rainforest canopy. nih.govuni.lu

Seasonal variations in the chiral ratio of pinic acid have been observed, with studies in the Amazon reporting different ratios during dry and wet seasons. nih.govuni.lu While some studies on related compounds like norpinic acid have not found significant diurnal variations in concentration, research on pinic acid precursors and other SOA tracers suggests that diurnal cycles can influence atmospheric composition. nih.govichf.edu.pl Factors such as turbulent mixing, photochemical activity, and changes in emission patterns over a 24-hour period can contribute to diurnal trends in the concentration and potentially the chiral ratios of atmospheric compounds. uni.luichf.edu.pl The aging of SOA, reflected in the ratios of different oxidation products like pinonic acid and MBTCA, also shows diurnal variations. ichf.edu.pl

Implications for Interpreting Biogenic Emission Sources

The faithful transfer of chiral information from α-pinene to pinic acid has significant implications for understanding and interpreting biogenic emission sources. nih.govnih.govuni.lufishersci.caacs.org Since the chiral ratio of pinic acid largely reflects that of its precursor, it can serve as a valuable tracer for identifying the sources of α-pinene emissions. nih.govnih.govuni.lufishersci.caacs.org Pinic acid exists in the particle phase and generally has a longer atmospheric lifetime compared to the more volatile α-pinene. nih.govuni.lunih.govacs.org This characteristic allows the chiral ratio of pinic acid to provide a more integrated, larger-scale picture of precursor emissions, encompassing both local and regional influences. nih.govuni.lunih.govacs.org Variations in the chiral composition of monoterpene emissions are known to occur between different forest ecosystems and can even be influenced by the activity of fauna, such as termites. nih.govuni.lunih.govfishersci.ca By analyzing the chiral ratio of pinic acid in atmospheric aerosols, researchers can gain insights into the specific biogenic sources contributing to SOA formation in a given region. nih.govnih.govuni.lufishersci.caacs.org

Analytical and Measurement Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in isolating pinic acid from other organic compounds present in environmental samples before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a common technique for the analysis of organic compounds, including pinic acid, often after derivatization to make the compound more volatile. A method for analyzing carboxylic acids in aerosols involved collecting particles on Teflon filters, extracting with dichloromethane, and derivatizing with BF3-methanol before analysis by large-volume injection GC/MS. au.dk This method was applied to aerosol samples from smog chamber experiments with α-pinene and ozone, leading to the identification of cis-pinic acid. au.dk Yields of cis-pinic acid in these experiments were reported in the range of 1-3% for 1000 pbbv α-pinene reacted with 750 pbbv ozone, and 0.3-0.5% for 100 pbbv α-pinene reacted with 75 pbbv ozone. au.dk Another study used GC-MS with selected ion monitoring (SIM) for the analysis of derivatized aerosol samples, identifying pinic acid based on retention times and mass spectra. borenv.net Quantification was performed using a five-point calibration based on extracted ion chromatograms, utilizing ion 181 from the derivatization agent for quantitation. borenv.net GC-MS methods have also been used to analyze SOA markers in Alaskan ice, although specific detection limits for pinic acid were not stated in that context. nerc.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing less volatile and more polar compounds like pinic acid, often without the need for derivatization. HPLC-MS has been implemented to identify carboxylic acids, including pinic acid, in samples from the Swiss Alps, achieving a detection limit of 0.3 ppt (B1677978) for pinic acid using a pre-concentration step. nerc.ac.uknih.gov Another study used HPLC coupled to a triple quadrupole MS to analyze pinic acid and cis-pinonic acid in air samples. nerc.ac.uknih.gov A sensitive triple quadrupole HPLC-MS method enabled detection limits in the range of 0.4–10 ppt for nine terrestrial SOA-markers, including pinic acid, in Antarctic ice core samples. nerc.ac.uk Quantification in this method was conducted in multiple reaction monitoring (MRM) mode, monitoring two specific transitions for each target compound. nerc.ac.uk For pinic acid, a quantifying transition of 185 → 141 was used. nih.gov UPLC-ESI-HRMS has also been used for the determination of primary and secondary terrestrial organic tracers in ice cores, employing direct injection and a post-column injection of ammonium (B1175870) hydroxide (B78521) in methanol (B129727) to enhance peak areas. acs.orgunipd.it LC-MS methods using ion-trap and time-of-flight mass spectrometers have been developed for determining organic acids, including pinic acid, in aerosol samples from a Finnish coniferous forest. nih.gov In samples collected between 08:00 and 16:00 hours, the concentration of pinic acid ranged from 0.2 ng m-3 to 1.5 ng m-3. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC) for Chiral Analysis

Pinic acid can exist as stereoisomers, and 2D-LC is employed for their chiral separation and analysis. A two-dimensional liquid chromatography (mLC-LC) method has been developed for the simultaneous determination of the chiral ratios of cis-pinic acid and cis-pinonic acid in ice-core samples. copernicus.orglib4ri.ch This method combines a reversed-phase column in the first dimension with a chiral column in the second dimension. copernicus.orglib4ri.ch The separation of cis-pinic acid enantiomers on a CHIRALPAK IG column was achieved with isocratic conditions using specific eluents. copernicus.orgresearchgate.net This 2D-LC approach allows for enhanced resolution and selectivity, particularly for enantiomers that may coelute in a single dimension. copernicus.org The chiral ratio of cis-pinic acid has shown fluctuating values in ice-core samples. copernicus.orglib4ri.ch

Spectroscopic Techniques for Molecular-Level Insights

Spectroscopic methods provide information about the molecular structure and interactions of pinic acid.

Negative Ion Photoelectron Spectroscopy (NIPES)

NIPES is a technique used to probe the electronic structure and stability of negatively charged species, including deprotonated pinic acid. Studies have used NIPES coupled with electrospray ionization (ESI) to examine the early-stage formation of clusters consisting of cis-pinic acid (specifically, the doubly deprotonated dicarboxylate, cis-pinate, cis-PA2-) and common solvents like water, methanol, and acetonitrile. pnnl.govdicp.ac.cnacs.orgnih.gov These experiments provide molecular-level insights into how cis-pinic acid interacts with different solvent environments. pnnl.govdicp.ac.cn The NIPES experiments are typically performed using a low-temperature, magnetic-bottle time-of-flight (TOF) photoelectron spectrometer coupled with an ESI source and a cryogenic ion trap. dicp.ac.cnrsc.org This setup allows for the generation and cooling of solvated pinic acid dianions before photodetachment. dicp.ac.cnrsc.org Theoretical calculations are often combined with NIPES to interpret the experimental results and understand the solvation structures and energetics. dicp.ac.cnacs.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Gas Phase Products

FT-IR spectroscopy is used to identify and quantify gas-phase products, which can include volatile compounds formed during reactions involving pinic acid precursors or its degradation. FT-IR spectroscopy has been used to measure gas phase products from the reaction of α-pinene with ozone and OH radicals, where pinic acid is formed in the aerosol phase. nih.gov While pinic acid itself is primarily found in the aerosol phase due to its low vapor pressure, FT-IR can be used to monitor other gas-phase species in the reaction system where pinic acid is formed. nih.govpublish.csiro.au FT-IR spectra have been used to identify functional groups in products from α-pinene ozonolysis, a process that generates pinic acid. fudan.edu.cn FT-IR can also be used to study the photosensitized degradation of organic acids like pinic acid in aerosol particles, although the focus here is on the gas-phase products of the degradation. researchgate.net Pinic acid is also included in lists of compounds planned to be measured as part of biomass burning databases using FT-IR. usda.gov

Concentration Ranges of Pinic Acid in Environmental Samples

Sample TypeTechniqueConcentration RangeReference
Swiss Alps (ice/snow)HPLC-MSLOD of 0.3 ppt nerc.ac.uknih.gov
Antarctic Ice (core)HPLC-MS/MS0.4–10 ppt (range for 9 SOA markers including pinic acid) nerc.ac.uk
Finnish Forest (aerosol)LC-MS0.2 ng m-3 to 1.5 ng m-3 (daytime) nih.gov
Boreal Forest (aerosol)GC-MSMean: 5.53 ng m-3, Median: 3.25 ng m-3, Max: 31.4 ng m-3, Min: 0.15 ng m-3 (Summer) d-nb.info
Smog Chamber (aerosol)GC/MS1-3% yield (high conc.), 0.3-0.5% yield (low conc.) au.dk

Chromatographic Conditions for Chiral Separation of cis-Pinic Acid Enantiomers

Column TypeEluent CompositionFlow RateOven TemperatureSeparation AchievedReference
CHIRALPAK IG80:20 (Water with 2% ACN and 0.04% FA : ACN with 2% Water)200 µL min-125 °CNear baseline copernicus.orgresearchgate.net

Tandem Differential Mobility Analysis (TDMA) for Particle Growth Studies

Tandem Differential Mobility Analysis (TDMA) is a technique used to measure the physical properties of aerosol particles, such as their hygroscopic or volatile characteristics, by observing changes in particle size under controlled conditions. frontiersin.org Specifically, Volatility TDMA (V-TDMA) involves heating particles between two differential mobility analyzers to measure evaporation rates and infer vapor pressures. sci-hub.seresearchgate.netfrontiersin.org

TDMA has been applied to study the evaporation rates and vapor pressures of semi-volatile oxidation products of α-pinene, including pinic acid. rsc.orgsci-hub.seresearchgate.net These measurements provide crucial data for understanding the gas-particle partitioning of pinic acid in the atmosphere. For instance, studies have measured the vapor pressure of pinic acid over a temperature range of 290-323 K. sci-hub.seresearchgate.net The vapor pressure of pinic acid has been reported as log(p0 pinic/Pa) = -5691.7 K/T + 14.73 over this temperature range, with an estimated uncertainty of approximately ± 50%. sci-hub.seresearchgate.net

TDMA simulations using laboratory calibration data for compounds like pinic acid, malonic acid, ammonium sulfate, and I2O5 have been used to interpret measurements of newly formed particles. copernicus.org However, simulations using pinic acid alone could not fully replicate measured pulse height spectra in certain atmospheric events, suggesting the presence of other organic species. copernicus.org

Aerosol Mass Spectrometry (AMS) and Chemical Ionization Mass Spectrometry (CIMS) Applications

Mass spectrometry techniques, particularly Aerosol Mass Spectrometry (AMS) and Chemical Ionization Mass Spectrometry (CIMS), are powerful tools for the chemical characterization of atmospheric aerosols and gas-phase organic compounds, including pinic acid and its related oxidation products. acs.org

CIMS is a versatile technique for detecting gas-phase molecules at atmospheric pressure, offering high sensitivity and real-time measurements. copernicus.org Different reagent ions can be used in CIMS to selectively ionize different classes of compounds. copernicus.org For example, iodide-adduct CIMS (I-CIMS) is widely used to detect oxygenated volatile organic compounds (OVOCs) in real time. nsf.govnih.gov Studies using bromide ionization in CIMS have detected early generation oxidation products of α-pinene, such as pinic acid (C9H14O4). copernicus.orgresearchgate.net

CIMS can be coupled with other techniques, such as Particle-Into-Liquid Samplers (PILS), for online analysis of aerosol composition. rsc.orgresearchgate.netborenv.net PILS collects aerosol particles into a liquid stream, which can then be analyzed by techniques like ESI-MS. rsc.orgresearchgate.net This online coupling allows for monitoring the evolution of oxidation products like those from pinic acid reactions in the aqueous phase. rsc.org

High-resolution mass spectrometry (HRMS), often coupled with chromatography (e.g., LC-MS or GC-MS), provides detailed structural information and is essential for identifying and quantifying specific pinic acid isomers and derivatives. rsc.orgcopernicus.orgnih.govcnr.itcopernicus.orgnih.govcopernicus.orgnih.gov Electrospray ionization (ESI) in negative mode is commonly used for the detection of organic acids like pinic acid due to its selectivity. rsc.orgborenv.netcopernicus.org

Environmental Observations and Field Studies

Ambient Concentrations and Spatial Distribution

Ambient concentrations of pinic acid vary significantly depending on the environment, reflecting the distribution of its biogenic precursors and atmospheric processing.

Observations in Forested Ecosystems (e.g., Amazon, Boreal)

Forested ecosystems, being major sources of monoterpenes, exhibit notable concentrations of pinic acid. In the Amazon rainforest, measurements at the Amazon Tall Tower Observatory (ATTO) have shown that the concentration of pinic acid enantiomers varies with increasing height above the canopy copernicus.orgcopernicus.orgcnr.it. Concentrations were generally lower below the canopy, which could be attributed to factors such as lower actinic radiation, lower ozone concentrations, and particle dry deposition below the canopy, suggesting photochemical processes and oxidation chemistry are more prominent above the forest copernicus.org. Maximum concentrations of pinic acid enantiomers in the Amazon were observed in the particle size range between 180 and 560 nm diameter, with varying concentrations between dry and wet seasons copernicus.orgcnr.it.

In boreal forests, such as at the SMEAR II station in Hyytiälä, Finland, pinic acid has been identified in the particle phase with concentrations typically ranging between 1 and 4 ng m−3 tandfonline.comresearchgate.net. Long-term measurements at this site have shown mean concentrations of pinic acid around 5.53 ng m−3, with a median of 3.25 ng m−3 and a maximum of 31.4 ng m−3 copernicus.orgd-nb.info. These concentrations can vary seasonally, with higher values often observed during the summer months when biogenic emissions and photochemical activity are higher copernicus.orgd-nb.info.

Measurements in Rural and Urban Environments

Pinic acid is also detected in rural and urban environments, although its concentrations and relative importance can differ from forested areas. In rural areas influenced by nearby forests, pinic acid is present as a tracer of biogenic SOA rsc.orgnih.govmdpi.com. Studies in rural areas have reported pinic acid concentrations, and its presence is linked to the oxidation of monoterpenes from surrounding vegetation nih.govmdpi.com.

In urban environments, pinic acid concentrations are generally lower compared to forested or rural sites with strong biogenic influence, although they can still be detected as a component of urban aerosol, indicating the transport of biogenic SOA into urban areas or the presence of urban vegetation rsc.orgmdpi.com. For example, studies in urban areas have reported particulate pinic acid concentrations ranging from 0.14 ± 0.16 ng m−3 in Beijing winter to 1.0 ± 0.6 ng m−3 in Beijing summer whiterose.ac.uk. In a study comparing urban and rural sites in Cyprus, pinene SOA tracers, including pinic acid, showed higher concentrations at the rural/background site compared to the urban site, suggesting stronger biogenic influence in the rural area rsc.org.

High Arctic Measurements

Pinic acid has been measured in the High Arctic, indicating the long-range transport of biogenic SOA from lower latitudes mdpi.comresearchgate.netird.fr. Particulate concentrations of norpinic acid (a related compound also formed from pinene oxidation) in the High Arctic (Canada) ranged between 11 and 153 pg m−3, with lower mass concentrations observed in summer compared to winter mdpi.com. Pinic acid and cis-pinonic acid have been studied in aerosols collected in the Svalbard Archipelago to understand oxidative and gas-to-particle processes in the Arctic atmosphere researchgate.net. The presence of these compounds in the Arctic highlights the influence of biogenic emissions on remote environments through atmospheric transport researchgate.netird.fr.

Temporal Trends and Diurnal/Seasonal Variations

Pinic acid concentrations exhibit temporal variations influenced by factors such as precursor emissions, oxidant levels, temperature, and atmospheric mixing.

Diurnal variations of pinic acid concentrations can vary. In some forested environments, the diurnal variation of cis-pinic acid has not followed a well-defined pattern, with concentrations increasing during the day and reaching a maximum during the night in some periods dss.go.th. This can be influenced by the interplay of photochemical production during the day and boundary layer dynamics, which can lead to accumulation of semi-volatile compounds like pinic acid at night mdpi.com. In contrast, a distinct diurnal variation with substantially lower concentrations at night compared to during the day has also been observed in other locations, in line with the diurnal patterns of other organic species whiterose.ac.uk.

Seasonal variations of pinic acid are often pronounced, particularly in regions with distinct seasons and varying biogenic emissions and photochemical activity. Studies have shown higher seasonal average concentrations of pinic acid in summer compared to winter jekosae.or.krcopernicus.org. This seasonal pattern is associated with temperature, reflecting the influence on the emissions of α-pinene and β-pinene from conifers and their subsequent photochemical reactions jekosae.or.kr. For example, in a boreal forest in Finland, the highest terpenoic acid concentrations, including pinic acid, were measured during the summer copernicus.orgd-nb.info. Similarly, in Seoul, South Korea, both pinic acid and cis-pinonic acid showed higher seasonal average concentrations in summer (18.9 ng/m3 and 16.0 ng/m3, respectively) than in winter (5.3 ng/m3 and 5.9 ng/m3, respectively) jekosae.or.kr.

Source Apportionment using Pinic Acid as a Tracer

Pinic acid is utilized as a molecular tracer for biogenic secondary organic aerosol (BSOA) formation, particularly from the oxidation of α-pinene and β-pinene rsc.orgaaqr.orgnih.govresearchgate.netcopernicus.org. Its presence and concentration in atmospheric aerosols can help in apportioning the contribution of biogenic emissions to the total organic aerosol burden rsc.orgaaqr.orgresearchgate.net.

Studies use pinic acid, often alongside other monoterpene oxidation products like pinonic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), to identify and quantify the influence of biogenic sources on aerosol composition rsc.orgnih.govresearchgate.netcopernicus.org. The ratio of pinic acid and pinonic acid to MBTCA can also provide insights into the aging degree of BSOA, as pinic acid and pinonic acid are considered first-generation products that can be further oxidized to form MBTCA mdpi.comresearchgate.netmdpi.com.

Pinic acid is a key marker for biogenic secondary organic aerosol constituents derived from α-pinene oxidation researchgate.net. The analysis of pinic acid and other biogenic tracers helps distinguish the contribution of natural emissions from anthropogenic sources in atmospheric particulate matter rsc.orgresearchgate.net.

Ice Core Analysis for Paleoclimate Studies

Ice cores serve as valuable environmental archives, preserving organic compounds from past atmospheres, including SOA markers like pinic acid nih.govnerc.ac.ukcopernicus.orglib4ri.ch. The analysis of pinic acid in ice cores can provide insights into past biogenic emissions, atmospheric chemistry, and climate conditions nih.govnerc.ac.ukcopernicus.orglib4ri.ch.

Studies have successfully detected and quantified pinic acid in ice core samples from various locations, including the Swiss Alps, the Russian Altai Mountains (Belukha Glacier), and Antarctica nih.govcopernicus.orglib4ri.ch. The presence of pinic acid in these remote glacial regions indicates the long-range atmospheric transport of biogenic SOA nih.govcopernicus.org.

Novel analytical methods, such as highly sensitive liquid chromatography-mass spectrometry (HPLC-MS) techniques, have been developed to quantify trace amounts of SOA markers, including pinic acid, in ice cores, enabling the reconstruction of past atmospheric conditions nih.govnerc.ac.ukcopernicus.org. The chiral ratio of pinic acid enantiomers in ice cores has also been investigated, which can potentially provide information about the large-scale emission processes of its precursors copernicus.orglib4ri.ch. Changes in the concentration ratio between pinic acid and pinonic acid in ice cores have been explored using atmospheric box modeling to potentially predict past ozone concentrations nerc.ac.uk.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Pinic acid73512
α-pinene7781
β-pinene14258
Pinonic acid73511
Norpinic acid119541
3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA)84720
Nopinone (B1589484)10984
Pinonaldehyde169260
3-Hydroxyglutaric acid193585
2-Methylerythritol125976
Levoglucosan116786
β-caryophyllinic acid528155
Limonic acid123109
Caric acid102740120

Data Tables:

Here are some interactive data tables based on the information presented:

Table 1: Selected Pinic Acid Concentrations in Different Environments

EnvironmentLocationConcentration Range (ng m-3)NotesSource
Boreal ForestHyytiälä, Finland (SMEAR II)0.15 - 31.4 (Mean: 5.53, Median: 3.25)Particulate phase copernicus.orgd-nb.info
Boreal ForestHyytiälä, Finland1 - 4Particle phase tandfonline.comresearchgate.net
Amazon RainforestATTO, BrazilMax: 0.027-0.113 (enantiomers)Particle phase (180-560 nm) copernicus.orgcnr.it
UrbanBeijing, China0.14 ± 0.16 (Winter) - 1.0 ± 0.6 (Summer) whiterose.ac.uk
High ArcticCanada0.000011 - 0.000153Particulate norpinic acid (pg m-3) mdpi.com

Table 2: Seasonal Variation of Pinic Acid in Seoul, South Korea (PM10)

SeasonAverage Concentration (ng m-3)Source
Summer18.9 jekosae.or.kr
Winter5.3 jekosae.or.kr

Theoretical and Modeling Approaches

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the complex reaction mechanisms leading to the formation of pinic acid in the atmosphere. Pinic acid is a significant product of the oxidation of α-pinene, a major biogenic volatile organic compound (BVOC). Studies utilizing computational methods, such as Density Functional Theory (DFT), help to elucidate the elementary steps involved in these oxidation processes, particularly the reactions initiated by ozone (O₃) and hydroxyl radicals (OH).

Computational studies have been used to examine the C-H bond strengths in pinic acid and related compounds, which is crucial for understanding their reactivity with OH radicals. These studies have found that the rate constants for the gas-phase reactions of pinic acid with OH radicals can be higher than expected from standard structure-activity relationships (SARs) due to enhanced H-atom abstraction from specific sites rsc.org. While the primary formation route of pinic acid in mechanisms like the Master Chemical Mechanism (MCM) involves the isomerization of a C9 acyloxy radical intermediate formed from α-pinene ozonolysis, computational calculations have also evaluated alternative pathways. For instance, a mechanism involving the abstraction of an aldehydic hydrogen by a Criegee intermediate, proposed for pinonic acid formation, was shown to be uncompetitive with other pathways through computational analysis researchgate.net.

Furthermore, computational methods have been employed to investigate the molecular interactions of pinic acid with other atmospheric components, such as sulfuric acid. These studies calculate the stepwise Gibbs free energies of formation for clusters involving pinic acid and sulfuric acid to understand their potential role in new particle formation and subsequent growth. The results suggest that while pinic acid itself might not be a key species in the initial nucleation steps, its favorable interactions with sulfuric acid can contribute to the growth of existing nuclei through condensation acs.org.

Numerical Models for Simulating Organic Aerosol Effects

Numerical models are essential for simulating the formation, evolution, and effects of organic aerosols, including the contribution of pinic acid. These models incorporate detailed chemical mechanisms and physical processes to predict the atmospheric concentrations and spatial distribution of SOA.

Chemical transport models, such as the Community Multiscale Air Quality (CMAQ) model, have been modified to simulate SOA formation from various monoterpenes, including α-pinene, explicitly tracking the contribution of different oxidation pathways (OH, O₃, NO₃). Pinic acid is often included in these models as a key SOA tracer for α-pinene oxidation acs.org.

Models often utilize approaches like the volatility basis set (VBS) to represent the partitioning of semi-volatile and low-volatility organic compounds, such as pinic acid, between the gas and particle phases. semanticscholar.orgresearchgate.net. These models account for the formation of pinic acid through gas-phase oxidation and its subsequent partitioning into the aerosol phase, contributing to SOA mass pnas.org. Some models also explore the potential for particle-phase production pathways for pinic acid, which is suggested by the observed continued increase in pinic acid concentration even after the primary precursor (α-pinene) is consumed pnas.org.

Numerical simulations are used to explore the impact of various factors on SOA formation and growth, including seed particle size, phase state, and the presence of aerosol liquid water researchgate.net. Models can also simulate the aging of SOA particles, including the reactions of pinic acid in the condensed phase mdpi.comucdavis.edu.

Structure-Activity Relationships (SARs) and Parameter Estimation

Structure-Activity Relationships (SARs) are widely used in atmospheric chemistry to estimate reaction rate coefficients and product yields for a vast number of organic compounds, including pinic acid, where experimental data may be limited ucdavis.educopernicus.org. SARs relate the chemical structure of a molecule to its reactivity with atmospheric oxidants like OH radicals.

While standard SARs provide valuable estimations, studies have shown that for compounds like pinic acid and related oxidation products of α-pinene, the experimentally observed reaction rates with OH can be higher than predicted by these standard methods rsc.org. This highlights the importance of developing and refining SARs based on both experimental data and theoretical calculations to improve the accuracy of atmospheric models.

Parameter estimation in atmospheric models involves determining the values of various parameters, such as reaction rate constants, partitioning coefficients, and aerosol yields, which are necessary to accurately simulate atmospheric processes. For pinic acid, parameters related to its formation from α-pinene oxidation, its volatility, and its partitioning behavior are crucial inputs for SOA models semanticscholar.orgresearchgate.net. Studies have estimated parameters like the effective saturation concentration (C*) and vaporization enthalpy for pinic acid to better represent its gas-particle partitioning in models semanticscholar.orgresearchgate.net. The estimated volatility of pinic acid suggests it is a semi-volatile compound that exists in both gas and particulate phases under typical atmospheric conditions mdpi.com.

Model-Measurement Comparisons for SOA Formation and Evolution

Comparing the results of numerical models with experimental measurements is a critical step in evaluating and improving our understanding of SOA formation and evolution. Model-measurement comparisons involving pinic acid help to assess the ability of models to accurately reproduce observed atmospheric concentrations and trends.

Studies have compared modeled concentrations of pinic acid and other α-pinene oxidation products with measurements from environmental chambers and field campaigns acs.orgpnas.orgaaqr.orgd-nb.infocopernicus.org. For example, model simulations of pinic acid concentration have been compared to experimental observations in α-pinene ozonolysis experiments pnas.org. While models can capture the initial growth trend of pinic acid, reflecting gas-phase production and partitioning, they may underestimate the measured concentrations, suggesting the importance of additional particle-phase production pathways not fully accounted for in the models pnas.org.

Comparisons of modeled and measured tracer-to-SOA ratios, such as the ratio of pinic acid to total monoterpene SOA, are used to assess the performance of chemical transport models in estimating ambient SOA levels acs.orgaaqr.org. Studies have shown reasonable agreement between model predictions and observations of pinic acid concentrations, although modeled daily tracer-to-SOA ratios can show significant variations, indicating that using constant chamber-derived ratios in models might lead to errors acs.org.

Future Research Directions

Elucidating Unrecognized Reaction Pathways

Despite progress in understanding pinic acid formation, particularly from alpha-pinene (B124742) ozonolysis, there is a need to fully elucidate all relevant reaction pathways. Studies suggest that minor or nontraditional pathways may contribute to pinic acid formation, and these are not yet clearly understood. ucr.edunsf.gov For instance, pinic acid has been detected in association with charcoal burning, implying formation pathways beyond typical atmospheric oxidation of alpha-pinene that require further investigation. researchgate.net Research using model compounds, such as cyclobutyl methyl ketone, has been employed to study gas-phase reactions following the ring opening of terpenoids, but some expected products have not been measured, indicating that other reaction pathways need to be explored. researchgate.net Further research utilizing advanced analytical techniques and chamber experiments with various biogenic volatile organic compounds (BVOCs) could help identify and assign additional reaction products and clarify these unrecognized pathways. copernicus.org

Further Investigation of Aqueous-Phase Chemistry and pH Effects

The aqueous-phase processing of water-soluble organic acids like pinic acid is recognized as an important contributor to aqSOA formation, but these processes are not yet well-characterized. rsc.orgualberta.ca Pinic acid, being a diacid, is highly water-soluble and can be readily introduced into atmospheric aqueous phases like cloud and fog droplets and aerosol liquid water. rsc.orgrsc.orgresearchgate.netucdavis.edu Recent studies have initiated in-depth investigations into the aqueous-phase OH-oxidation of pinic acid, revealing that solution pH significantly impacts the reaction mechanisms and product yields. rsc.orgrsc.orgresearchgate.netualberta.caacs.org For example, the yields of norpinic acid (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) from pinic acid oxidation were found to be drastically different under acidic (pH 2) and basic (pH 8) conditions, likely due to a charge transfer reaction unique to the aqueous phase at higher pH. rsc.orgrsc.orgresearchgate.net

Further research is needed to expand the database of kinetic parameters for pinic acid and its oxidation products in the aqueous phase across a wider range of atmospherically relevant pH values and temperatures. acs.org Understanding the pH dependence of pinic acid's reactivity is crucial for improving cloud water chemistry models. acs.org Studies using techniques like offline and online mass spectrometry have been valuable in identifying major oxidation products like NPA and MBTCA, but continued efforts are needed to fully characterize the complex mixture of products formed in the aqueous phase. rsc.orgrsc.orgresearchgate.netucdavis.edu

Table 1: Molar Yields of Key Products from Pinic Acid OH-Oxidation at Different pH

ProductYield at pH 2 (%)Yield at pH 8 (%)
Norpinic acid (NPA)3.410.0
3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA)2.65.0

*Data derived from Vejdani Amorim et al., 2021. rsc.orgrsc.orgresearchgate.net

Advanced Chiral Analysis Techniques and Source Tracing

Pinic acid is a chiral molecule, and the analysis of its enantiomers can provide valuable insights into its formation pathways and sources. copernicus.orgattoproject.org While chiral analysis using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been employed, it is still relatively rare in atmospheric chemistry studies compared to the analysis of diastereomers. copernicus.orgattoproject.org Analytical challenges exist, including the need for improved methods for reliable quantification at very low concentrations and the separation of stereoisomers. copernicus.org

Future research should focus on further improving chiral analysis techniques for pinic acid and other chiral atmospheric compounds. copernicus.orgmdpi.com This includes increasing the amount of analyte transferred to analytical systems and developing new chiral stationary phases and derivatization reagents to enhance separation and detection. copernicus.orgmdpi.com Applying advanced chiral analysis to field samples, such as those collected at different altitudes or from various environments, can help in source tracing and understanding how atmospheric processes affect the chiral ratio of pinic acid. copernicus.orgattoproject.orgcnr.itcopernicus.org Studies have shown that the chiral ratio of pinic acid can reflect the large-scale emission processes of its precursors, suggesting its potential as a tracer for biogenic emission sources. attoproject.orgcnr.itcopernicus.org Further studies are needed to explore the use of pinic acid's chiral signature for interpreting biogenic emission sources and their contributions to SOA. attoproject.orgcnr.it

Bridging Laboratory and Field Observations for Model Improvement

Bridging the gap between laboratory studies and field observations is crucial for improving atmospheric models and accurately predicting pinic acid's behavior and contribution to SOA. acs.organnualreviews.org Laboratory experiments provide controlled environments to study specific reaction mechanisms and product yields, while field measurements offer insights into the complex processes occurring in the real atmosphere. Discrepancies between laboratory and field observations, such as the continuous increase in pinic acid concentration after its precursor is consumed, suggest the existence of additional particle-phase production pathways that need to be incorporated into models. pnas.org

Future research should focus on integrating laboratory data on pinic acid's formation, reaction kinetics (including pH effects), and partitioning behavior into atmospheric models. acs.org This requires close collaboration between experimentalists and modelers. Furthermore, more comprehensive field campaigns are needed to measure pinic acid and its precursors and products simultaneously under various atmospheric conditions. shu.edu.cn These field data can be used to validate and refine the parameters and mechanisms used in atmospheric models, leading to more accurate simulations of SOA formation and composition. Challenges in achieving molecular identification from complex mass spectra obtained in field measurements also need to be addressed through the development of high-resolution techniques with high time resolution. acs.org

Characterization of Unstable and Highly Reactive Derivatives

Pinic acid can be involved in the formation of unstable and highly reactive derivatives, such as peroxy acids, which play a role in new particle formation and can contribute to particle toxicity. researchgate.netcopernicus.orgresearchgate.netcopernicus.org These compounds often have short lifetimes, ranging from minutes to hours, making their accurate quantification challenging using traditional offline analytical methods due to degradation on filters. researchgate.netresearchgate.net

Future research needs to focus on the characterization and quantification of these unstable and highly reactive derivatives of pinic acid. This requires the development and application of new direct online measurement methods that allow for rapid particle collection and analysis. researchgate.netresearchgate.net Further synthesis and characterization of these peroxy acids and other reactive species are also needed to provide suitable standards for analytical techniques. copernicus.orgresearchgate.net Understanding the formation, fate, and reactivity of these unstable derivatives is essential for a complete picture of pinic acid's role in atmospheric chemistry and its potential health impacts.

Comprehensive Studies of Multi-component Systems

In the atmosphere, pinic acid exists within a complex mixture of organic and inorganic compounds. Its formation and reactions can be influenced by the presence of other species and the multiphase nature of the atmosphere (gas, particle, and aqueous phases). Current understanding of multi-component nucleation systems involving pinic acid and other organic and inorganic species is still developing. ethz.ch

Future research should move towards more comprehensive studies of multi-component systems relevant to pinic acid. This includes investigating the interactions of pinic acid with other organic acids, inorganic salts, and atmospheric oxidants in mixed-phase environments. Studies on the uptake of pinic acid onto atmospheric particles containing various components are also important for understanding its partitioning behavior and contribution to particle growth. copernicus.org Developing kinetic models that can accurately represent the complex chemistry occurring in these multi-component, multiphase systems is a significant challenge that needs to be addressed. ethz.ch

Q & A

Q. What are the primary atmospheric formation pathways of pinic acid, and how can laboratory synthesis replicate these processes?

Pinic acid is formed via the ozonolysis of α-pinene, a monoterpene emitted by plants. Laboratory synthesis involves reacting α-pinene with ozone in solvents like dichloromethane at controlled temperatures to mimic atmospheric conditions . The reaction mechanism includes cleavage of α-pinene’s double bond, followed by oxidation to yield pinic acid. Researchers validate synthesis purity using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. Which analytical methods are most effective for detecting and quantifying pinic acid in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for pinic acid detection. Real-time analysis can be achieved via quadrupole ion trap mass spectrometry, which monitors aerosol particles with sensitivities as low as 5 μg/m³ . Pinic acid often serves as an internal standard due to its stability and distinct spectral signatures in both negative (e.g., I⁻, NO⁻) and positive (e.g., Na⁺) ionization modes .

Q. How does pinic acid contribute to secondary organic aerosol (SOA) formation, and why is this significant in climate models?

Pinic acid acts as a nucleation agent, promoting SOA formation through hydration and clustering with water molecules. Its dicarboxylic structure enhances hygroscopicity, facilitating particle growth. Studies using atmospheric simulation chambers (e.g., AIDA) show that pinic acid concentrations correlate with aerosol mass during illumination periods, impacting cloud condensation nuclei activity . Climate models incorporate these data to predict radiative forcing effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in pinic acid’s reported atmospheric concentrations across studies?

Contradictions often arise from differences in sampling locations (biogenic vs. anthropogenic influences) and analytical sensitivity. A robust design includes:

  • Multi-method validation : Cross-validate GC-MS, LC-MS, and real-time MS data .
  • Correlation analysis : Compare pinic acid levels with co-emitted compounds (e.g., pinonic acid) to identify source consistency .
  • Controlled simulations : Use chambers like AIDA to replicate humidity, temperature, and oxidant levels observed in field studies .

Q. What strategies can differentiate pinic acid’s reactivity from structurally similar compounds (e.g., pinonic acid) in atmospheric oxidation pathways?

Computational studies at the ωB97X-D/6-31++G(d,p) level reveal that pinic acid’s acid group 1 (directly attached to the four-membered ring) preferentially interacts with sulfuric acid, unlike pinonic acid’s longer carbon chain. Experimental approaches include:

  • Isotopic labeling : Track reaction sites using ¹³C-labeled α-pinene precursors.
  • Cluster energy analysis : Compare free energy profiles of pinic acid-water clusters with those of analogs .

How can the PICOT framework be applied to formulate research questions on pinic acid’s health or environmental impacts?

Example PICOT question:

  • P (Population): Urban atmospheric aerosols.
  • I (Intervention): Pinic acid concentration gradients.
  • C (Comparison): Aerosols without pinic acid.
  • O (Outcome): Respiratory inflammation rates.
  • T (Time): Seasonal variation over 12 months. This structure ensures clarity in hypothesis testing, data collection (e.g., HPLC for pinic acid, hospital records for health outcomes), and statistical analysis .

Q. What experimental approaches elucidate pinic acid’s phase behavior in multi-component atmospheric systems?

Phase diagrams for systems like water/pinic acid/1-hexacosanol reveal three-liquid-phase equilibria under specific mole fractions. Researchers use:

  • Gibbs phase rule analysis : Predict phase regions and validate via microscopy.
  • Tie-line measurements : Quantify organic-aqueous phase partitioning using UV-Vis spectroscopy .

Methodological Considerations Table

Research AspectKey TechniqueEvidence Source
Synthesis ValidationNMR, HPLC
Real-time DetectionQuadrupole ion trap MS
Cluster AnalysisωB97X-D/6-31++G(d,p) theory
Phase BehaviorGibbs phase rule

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.